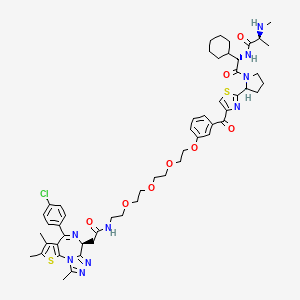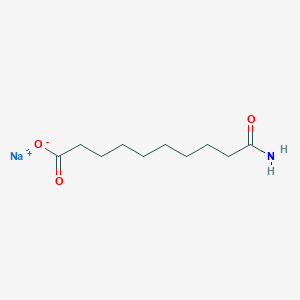![molecular formula C17H18F2N2O B610977 N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide CAS No. 1816294-67-3](/img/structure/B610977.png)
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide
Descripción general
Descripción
Biphenyl compounds are a class of organic compounds which consist of two connected phenyl rings . The compound you mentioned seems to be a derivative of biphenyl with fluorine atoms and a carbohydrazide group attached. Fluorinated biphenyls are often used in the pharmaceutical industry due to their unique properties .
Synthesis Analysis
The synthesis of fluorinated biphenyl compounds often involves cross-coupling reactions such as the Suzuki-Miyaura coupling . This reaction involves the use of a palladium catalyst and organoboron reagents .Molecular Structure Analysis
The molecular structure of biphenyl compounds generally consists of two phenyl rings connected by a single bond . The presence of fluorine atoms and a carbohydrazide group would alter the electronic structure and potentially the spatial arrangement of the molecule.Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms in a compound can significantly alter its properties, such as its reactivity, polarity, and stability .Aplicaciones Científicas De Investigación
Inhibition of Histone Deacetylase (HDAC)
SR-4370 is a synthetic inhibitor of histone deacetylase (HDAC). It preferentially inhibits HDAC3 (IC50=60nM) over HDAC1 (IC50=500nM) and HDAC2 (IC50=100nM) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Treatment of Prostate Cancer
SR-4370 has been found to suppress AR signaling and in vivo prostate tumor growth . Androgen receptor (AR) is an androgen-activated transcription factor and drives prostate cancer (PCa) progression. SR-4370 markedly suppressed AR signaling, PCa cell proliferation in vitro, and prostate tumor growth in vivo .
Suppression of AR Signaling
SR-4370 markedly suppresses AR signaling . The androgen receptor (AR) is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone in the cytoplasm and then translocating into the nucleus.
Downregulation of AR Target Genes
Gene expression profiling experiments revealed that SR-4370 downregulates AR, AR-Vs and AR target genes . This could have implications in the treatment of diseases where these genes play a critical role.
Inhibition of MYC Oncogenic Network
SR-4370 has been found to downregulate the MYC oncogenic network . The MYC oncogene codes for a transcription factor that is involved in the control of cell proliferation and differentiation.
Decreasing Viability of Breast Cancer Cells
SR-4370 decreases the viability of MDA-MB-231 human breast cancer cells with an IC50 value of 12.6 µM . This suggests potential applications in the treatment of breast cancer.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKWTZHYXRTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-butyl-2',3'-difluoro-[1,1'-biphenyl]-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, SR-4370 disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.
- Downregulating AR and AR-V7 expression: SR-4370 reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []
- Suppressing AR target gene expression: By inhibiting AR signaling, SR-4370 effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []
A: The enhanced efficacy observed with the combination of SR-4370 and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:
- Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that SR-4370, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.
- Enhanced activation of cell death pathways: The combination of SR-4370 and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].
A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of SR-4370, especially in combination with entinostat []. Key findings from these studies include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-({4-[4-[2-(difluoromethyl)-4-methoxy-1H-benzimidazol-1-yl]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-1-piperazinyl}sulfonyl)ethyl]-N,N-dimethylamine](/img/structure/B610895.png)
![5-[[[3-(4,4-Diphenyl-1-piperidinyl)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride](/img/structure/B610898.png)







